8-Methoxy-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
8-Methoxy-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions, especially at the methoxy group, can be achieved using nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups at the methoxy position.
Scientific Research Applications
8-Methoxy-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its luminescent properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, its luminescent properties are attributed to excited-state intramolecular proton transfer (ESIPT) luminescence . This mechanism is influenced by the electronic nature of substituents and the molecular environment.
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the methoxy group, resulting in different chemical and biological properties.
2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridine: Known for its selective COX-2 inhibitory activity.
Properties
Molecular Formula |
C14H12N2O |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
8-methoxy-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2O/c1-17-13-8-5-9-16-10-12(15-14(13)16)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
ZNUVDVHSRCFTQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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